N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-13-4-2-3-5-16(13)22-12-17(20)18-9-6-15(19)14-7-10-21-11-8-14/h2-5,14-15,19H,6-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZALJUZCARXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC(C2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxan ring and the phenoxyacetamide moiety. One common synthetic route includes the following steps:
Formation of the Oxan Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Phenoxyacetamide Moiety: This involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride, which is then reacted with an amine to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxan ring can be reduced to a diol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in anhydrous conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a diol.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the oxan ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenoxyacetamide moiety may also play a role in binding to specific proteins, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Lipophilicity: The oxane ring and methylphenoxy group in the target compound likely confer moderate lipophilicity, comparable to the isopropylphenoxy analog in but less than the methylsulfonyl-morpholinone derivative in .
- Hydrogen Bonding : The hydroxy group on the propyl chain may enhance solubility and receptor binding, similar to chiral hydroxy-containing compounds in .
- Bioactivity Trends: Phenoxyacetamides with sulfamoyl or morpholinone substituents (e.g., ) often exhibit improved enzymatic interactions due to polar functional groups.
Biological Activity
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxy group, a phenoxy group, and a tetrahydropyran ring. Its IUPAC name is this compound, and its molecular formula is C16H23NO4. The structure is significant as it influences the compound's interactions with biological macromolecules.
The biological activity of this compound is believed to involve:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Hydrophobic Interactions : The phenoxy group participates in hydrophobic interactions, which can stabilize the compound's binding to receptors or enzymes.
These interactions may modulate the activity of various biological targets, leading to therapeutic effects.
1. Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies have shown that phenoxyacetamides can inhibit pro-inflammatory cytokines, suggesting that this compound might also possess such activity.
2. Anticancer Potential
Preliminary studies suggest that compounds in this class may induce apoptosis in cancer cells. This effect is hypothesized to be mediated through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study 1: In Vivo Studies
In a study involving murine models, administration of related compounds resulted in reduced tumor size and improved survival rates compared to controls. The mechanism was linked to the inhibition of angiogenesis and promotion of apoptosis in tumor cells.
Case Study 2: In Vitro Studies
In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines. The IC50 values ranged from 10 to 25 µM, indicating potent activity against these cells.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
